molecular formula C12H13N5O2 B12468742 2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole

Cat. No.: B12468742
M. Wt: 259.26 g/mol
InChI Key: MTZPNEUCJNZQBQ-UHFFFAOYSA-N
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Description

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H13N5O2/c18-17(19)10-6-8(11-13-1-2-14-11)5-9(7-10)12-15-3-4-16-12/h5-7H,1-4H2,(H,13,14)(H,15,16)

InChI Key

MTZPNEUCJNZQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC(=C2)[N+](=O)[O-])C3=NCCN3

Origin of Product

United States

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